Chemical properties and molecular structure of 2-(2-Phenoxyphenyl)piperidine
Chemical properties and molecular structure of 2-(2-Phenoxyphenyl)piperidine
The following technical guide details the chemical properties, molecular structure, and synthetic pathways of 2-(2-Phenoxyphenyl)piperidine , a privileged scaffold in medicinal chemistry often utilized in the development of central nervous system (CNS) agents.
Chemical Profile, Molecular Architecture, and Synthetic Methodologies
Executive Summary
2-(2-Phenoxyphenyl)piperidine (Molecular Formula: C
Its structural significance lies in the ortho-substitution pattern , which imposes restricted conformational flexibility, potentially enhancing selectivity for monoamine transporters (SERT/NET) or G-protein coupled receptors (GPCRs).
Molecular Architecture & Conformational Analysis
Structural Connectivity
The molecule consists of three distinct domains:
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The Basic Center: A saturated piperidine ring containing a secondary amine (pKa ~9.8), serving as the primary cation-binding site for aspartate residues in receptor pockets.
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The Linker Scaffold: A phenyl ring attached directly to the piperidine C2 carbon.
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The Lipophilic Tail: A phenoxy group attached at the ortho (2') position of the central phenyl ring.
Stereochemistry and Conformation
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Chirality: The C2 carbon of the piperidine ring is a chiral center, resulting in two enantiomers: (R)- and (S)- 2-(2-phenoxyphenyl)piperidine. Biological activity is often enantioselective.
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Piperidine Chair: The piperidine ring predominantly adopts a chair conformation. The bulky 2-aryl substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the piperidine protons.
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The Ortho-Effect: The ortho-phenoxy substitution creates significant steric bulk near the connection point. This forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60-90°) to minimize steric clash between the ether oxygen lone pairs and the piperidine ring. This "pre-organized" twist is critical for fitting into hydrophobic pockets of target proteins.
Physicochemical Properties
The following data summarizes the core physical parameters critical for formulation and pharmacokinetic (PK) profiling.
| Property | Value / Estimate | Relevance |
| CAS Number | 383128-68-5 (Free Base)1415819-79-2 (Oxalate) | Identification |
| Molecular Weight | 253.34 g/mol | CNS Penetration (Rule of 5 compliant) |
| Molecular Formula | C | Stoichiometry |
| LogP (Calc) | 3.8 ± 0.4 | High Lipophilicity (Blood-Brain Barrier permeable) |
| pKa (Calc) | 9.6 - 9.9 | Predominantly ionized (cationic) at physiological pH |
| H-Bond Donors | 1 (NH) | Receptor interaction |
| H-Bond Acceptors | 2 (N, O) | Receptor interaction |
| Rotatable Bonds | 3 | Conformational flexibility |
| PSA (Polar Surface Area) | ~21 Ų | Excellent membrane permeability |
Synthetic Methodologies
The synthesis of 2-(2-phenoxyphenyl)piperidine generally follows two strategic disconnections: Ring Reduction (from pyridine) or Nucleophilic Substitution (constructing the ether). The most robust route for scale-up is the reduction of the corresponding pyridine precursor.
Route A: The Suzuki-Reduction Pathway (Recommended)
This pathway ensures the correct carbon skeleton is built before the sensitive amine is generated.
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Suzuki-Miyaura Coupling: Reaction of 2-chloropyridine with 2-phenoxyphenylboronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl
) and base (K CO ) to yield 2-(2-phenoxyphenyl)pyridine. -
Catalytic Hydrogenation: Reduction of the pyridine ring using Platinum(IV) oxide (Adams' catalyst) or Pd/C under high-pressure hydrogen (H
, 50 psi) in acetic acid. This step typically yields the racemic piperidine. -
Salt Formation: Treatment with oxalic acid to isolate the stable crystalline solid.
Visualization of Synthetic Logic
Figure 1: Strategic synthesis via Suzuki coupling followed by heterogeneous catalytic hydrogenation.
Analytical Characterization
To validate the identity of 2-(2-Phenoxyphenyl)piperidine, the following spectral fingerprints are expected:
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1H NMR (DMSO-d6, 400 MHz):
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Aromatic Region (6.8 - 7.5 ppm): Multiplets corresponding to 9 protons (4 from the central ring, 5 from the terminal phenoxy ring). Look for the characteristic splitting of the ortho-substituted ring.
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Benzylic Methine (3.8 - 4.2 ppm): A doublet of doublets (dd) representing the C2-H of the piperidine ring. The chemical shift is deshielded by the adjacent aryl group.
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Piperidine Ring (1.4 - 3.2 ppm): A complex series of multiplets. The protons adjacent to nitrogen (C6-H2) will appear around 2.8-3.2 ppm.
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Mass Spectrometry (ESI+):
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[M+H]+: Peak at m/z 254.15.
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Fragmentation: Loss of the piperidine ring or cleavage of the ether bond may be observed at higher collision energies.
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Pharmacological Context & Applications
While 2-(2-Phenoxyphenyl)piperidine is primarily a research tool, its structure is a "scaffold hop" of several major antidepressant and analgesic drugs.
Pharmacophore Mapping
The molecule aligns with the Monoamine Transporter Pharmacophore :
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Cationic Head: The secondary amine mimics the terminal nitrogen of neurotransmitters (serotonin/norepinephrine).
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Aromatic Spacer: The central phenyl ring provides pi-pi stacking interactions with phenylalanine/tyrosine residues in the transporter channel.
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Lipophilic Terminus: The ortho-phenoxy group extends into the secondary hydrophobic pocket (S2 site), enhancing potency and selectivity.
Relationship to Known Drugs
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Vortioxetine: Structurally analogous, but uses a piperazine ring and a thioether linker.
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Atomoxetine: An acyclic analog. Cyclization of Atomoxetine's propyl chain yields a piperidine-like structure similar to the title compound.
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Nisoxetine: Contains the ortho-alkoxy motif, critical for NET selectivity.
Signal Transduction Logic
Figure 2: Mechanism of action logic for 2-arylpiperidine scaffolds in CNS pharmacology.
References
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Key Organics Ltd. (2024). Product Specification: 2-(2-Phenoxyphenyl)piperidine. Key Organics Catalog. Link
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Sigma-Aldrich. (2024). 2-(2-Phenoxyphenyl)piperidine oxalate Product Page. Merck KGaA. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational chemistry for the synthetic route). Link
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Kaiser, C., et al. (1981). Synthesis and Antidepressant Activity of Some 2-Phenyl-2-(2-pyridyl)alkylamines. Journal of Medicinal Chemistry. (Context for pyridine/piperidine pharmacophores). Link
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U.S. Patent Application 20020038031. (2002). New 4-substituted piperidines. (Describes parallel synthesis methods for aryl-piperidine ethers). Link
